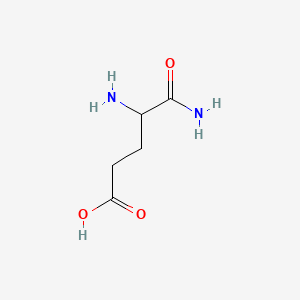

4,5-Diamino-5-oxopentanoic acid

Beschreibung

A Derivative of Glutamic Acid

4,5-Diamino-5-oxopentanoic acid is structurally an amide of glutamic acid, specifically an isoglutamine (B555469). nih.gov This classifies it as a non-proteinogenic amino acid, a group that includes over 140 naturally occurring variants and thousands of synthetic ones. wikipedia.org Unlike proteinogenic amino acids, which are directly encoded by the genome for protein synthesis, NPAAs often serve as metabolic intermediates, signaling molecules, or components of specialized biomolecules like non-ribosomal peptides. wikipedia.orgamerigoscientific.comfiveable.me

The presence of two amino groups and a carboxylic acid functional group categorizes this compound as a diamino acid. wikipedia.org This structural feature is shared by proteinogenic amino acids like lysine (B10760008) and non-proteinogenic ones such as ornithine, which is a key intermediate in the urea (B33335) cycle. wikipedia.orgwikipedia.org

The Diverse Roles of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are integral to various biological functions. fiveable.me They can act as neurotransmitters, such as gamma-aminobutyric acid (GABA), which is derived from glutamate (B1630785). themedicalbiochemistrypage.org They also play roles in cellular bioenergetics and are precursors in the biosynthesis of other small molecules. wikipedia.org The incorporation of NPAAs into peptide chains can enhance the stability, potency, and bioavailability of peptide-based therapeutics. nih.govnih.gov

The table below highlights the diverse functions of various amino acid derivatives, providing a broader context for the potential roles of this compound.

| Amino Acid Derivative | Parent Amino Acid | Key Function(s) |

| Gamma-aminobutyric acid (GABA) | Glutamate | Major inhibitory neurotransmitter in the central nervous system. themedicalbiochemistrypage.org |

| Histamine | Histidine | Mediator of immune responses and a regulator of physiological functions. |

| Dopamine | Tyrosine | Neurotransmitter and hormone involved in motivation, reward, and motor control. themedicalbiochemistrypage.org |

| Creatine | Glycine (B1666218), Arginine | Plays a crucial role in cellular bioenergetics. wikipedia.org |

| Ornithine | Glutamate | Intermediate in the urea cycle. wikipedia.orgwikipedia.org |

| Glutathione | Glutamate, Cysteine, Glycine | Protects cells from oxidative damage. pressbooks.pub |

Eigenschaften

IUPAC Name |

4,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLONBTGZFSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901304 | |

| Record name | Isoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-48-3, 617-63-0 | |

| Record name | 4,5-Diamino-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOGLUTAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00VZE9Y4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 4,5 Diamino 5 Oxopentanoic Acid

Stereoselective Synthesis Pathways for 4,5-Diamino-5-oxopentanoic Acid Isomers

The biological activity of molecules containing this compound is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure L-isoglutamine ((S)-4,5-diamino-5-oxopentanoic acid) and D-isoglutamine ((R)-4,5-diamino-5-oxopentanoic acid) is of paramount importance. wikipedia.org

Enantioselective Approaches in Synthesis

Enantioselective synthesis of this compound often commences from chiral precursors, with glutamic acid being a common starting material. One established method involves the selective protection of the α- or γ-carboxylic acid of glutamic acid, followed by amidation of the unprotected carboxyl group. For instance, L-isoglutamine can be conveniently prepared from N-CBZ-γ-benzyl-L-glutamate through amidation using a mixed anhydride (B1165640) procedure, followed by catalytic hydrogenolysis to remove the protecting groups. chemicalbook.com This method is noted for its unambiguous outcome, yielding L-isoglutamine as the sole product. chemicalbook.com

Another powerful strategy for the enantioselective synthesis of glutamic acid derivatives, which can be precursors to isoglutamine (B555469), involves catalytic asymmetric conjugate addition reactions. For example, a catalytic enantioselective tandem conjugate addition-elimination of activated allylic acetates under chiral phase-transfer conditions has been reported to produce 4-alkylidenyl glutamic acid derivatives with good to excellent yields and high enantioselectivities (up to 97% ee). scilit.comacs.orgcapes.gov.br Similarly, silver-catalyzed asymmetric tandem conjugate addition-elimination reactions of glycine-derived aldimino esters provide access to a variety of chiral glutamic acid derivatives with excellent enantioselectivity (up to 99% ee). acs.org

Enzymatic approaches also offer a highly enantioselective route. For instance, a one-pot, two-step tandem reaction combining an enantioselective aldol (B89426) addition catalyzed by a pyruvate-aldolase with a subsequent amination using an S-selective transaminase can produce γ-hydroxy-α-amino acids, which are related to isoglutamine precursors. nih.gov

Diastereoselective Control in Derivative Formation

When this compound is incorporated into larger molecules, such as peptides or peptidomimetics, controlling the diastereoselectivity of the newly formed stereocenters is crucial. The synthesis of muramyl dipeptide (MDP) and its analogs, which often contain D-isoglutamine, provides numerous examples of diastereoselective control. nih.govnih.govnih.gov

The synthesis of complex structures often involves the coupling of a chiral isoglutamine derivative with another chiral molecule. The stereochemical outcome of such reactions can be influenced by the choice of coupling reagents, solvents, and reaction conditions. For example, in the synthesis of dipeptides, the use of appropriate coupling reagents and additives can minimize racemization at the chiral center of the amino acid being activated. jpt.combachem.com

Furthermore, the diastereoselective synthesis of precursors can dictate the final stereochemistry. For example, the stereoselective reduction of enone-derived α-amino acids can be controlled by the choice of reducing agent to yield specific diastereomers, which can then be converted to the desired isoglutamine-containing target. acs.org Similarly, proline-catalyzed Mannich reactions can be used to generate N-PMP-protected β-amino ketones, which can then be diastereoselectively reduced to either syn- or anti-γ-amino alcohols, versatile precursors for various isoglutamine analogs. rsc.org

Functionalization of Carboxylic and Amine Groups in this compound Scaffolds

The presence of a free carboxylic acid and a primary amine group makes this compound a versatile scaffold for further functionalization. These modifications are often employed to modulate the physicochemical properties of the resulting molecules, such as their lipophilicity, solubility, and ability to interact with biological targets.

The primary amine group can be readily acylated to introduce a variety of substituents. For instance, in the synthesis of MDP analogs, the amino group of the isoglutamine moiety is often acylated with long-chain fatty acids to create lipophilic derivatives. oup.com This modification has been shown to enhance the immunoadjuvant activity of these compounds. nih.gov

The carboxylic acid group, on the other hand, can be converted into esters or amides. Esterification is often used as a protecting group strategy during synthesis, but it can also be a means to introduce functional moieties. Amidation of the carboxylic acid is another common modification, for example, by coupling with amines or amino acid esters to extend the peptide chain or to introduce specific functionalities. The synthesis of neo-glycosylated L-alanyl-D-isoglutamine derivatives showcases the N-acylation of the dipeptide with unprotected or minimally protected aldonic and uronic acid lactones. nih.gov

A general strategy for the functionalization of reactive side chains of amino acids involves the use of a transient protecting group, such as the 9-borabicyclo[3.3.1]nonane (9-BBN) group, which allows for manipulations on other parts of the molecule. thieme-connect.de

Coupling Reactions and Peptide Linkage Formation with this compound

The formation of peptide bonds is a fundamental reaction involving this compound, enabling its incorporation into peptides and peptidomimetics. wikipedia.org

Amidation and Acylation Techniques

The formation of an amide bond between the carboxylic acid of one amino acid and the amine of another is facilitated by coupling reagents. A wide variety of such reagents are available, each with its own advantages and disadvantages in terms of coupling efficiency, racemization risk, and side reactions. jpt.combachem.comsigmaaldrich.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. peptide.com Phosphonium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are also highly effective. jpt.combachem.com More recent developments include reagents based on Oxyma Pure, such as COMU and PyOxim, which are considered safer alternatives to HOBt-based reagents. bachem.com

The choice of coupling reagent can be critical, especially when dealing with sterically hindered amino acids or sequences prone to racemization. For example, PyAOP is particularly effective for coupling N-methyl amino acids. peptide.com

The biological synthesis of glutamine from glutamate (B1630785) provides an example of enzymatic acylation, where the carboxylate is first activated by ATP to form an acyl phosphate (B84403) intermediate before reacting with ammonia (B1221849). libretexts.org

Alkylation and Other C-C Bond Forming Reactions

Modification of the carbon backbone of this compound, particularly at the γ-position, allows for the synthesis of a diverse range of analogs with altered conformations and biological activities.

Alkylation of the side chain of glutamic acid derivatives is a common strategy to introduce new substituents. For example, the diastereoselective alkylation of a chiral, vinylglycine-derived dianion dienolate has been used to synthesize higher L-α-vinyl amino acids, including analogs of ornithine and lysine (B10760008), which are structurally related to isoglutamine. unl.edu

Phase-transfer catalysis provides a powerful tool for the enantioselective alkylation of glycine (B1666218) imines, leading to the synthesis of various α-amino acid derivatives. scilit.com The use of chiral quaternary ammonium (B1175870) salts as catalysts allows for high enantioselectivity in these transformations.

Furthermore, C-C bond formation can be achieved through conjugate addition reactions. The catalytic enantioselective conjugate addition of various nucleophiles to α,β-unsaturated systems derived from glutamic acid offers a versatile route to a wide range of substituted glutamic acid derivatives. acs.orgcapes.gov.bracs.org

Below are interactive data tables summarizing some of the synthetic and derivatization reactions discussed:

Table 1: Enantioselective Synthesis of Glutamic Acid Derivatives

| Starting Material | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Allylic Acetate | Chiral Phase-Transfer Catalyst | 4-Alkylidenyl Glutamic Acid Derivative | 63-92 | 80-97 | scilit.comcapes.gov.br |

| Glycine-derived Aldimino Ester | Silver/DTBM-SegPhos | Chiral Glutamic Acid Derivative | - | up to 99 | acs.org |

| Pyruvate and Aldehyde | Pyruvate-aldolase and Transaminase | γ-Hydroxy-α-amino Acid | - | - | nih.gov |

Table 2: Functionalization of Isoglutamine Derivatives

| Starting Material | Reagent | Modification | Product | Reference |

| L-Alanyl-D-isoglutamine Derivative | Aldonic/Uronic Acid Lactones | N-Acylation | Neo-glycosylated Dipeptide | nih.gov |

| N-Acetylmuramoyl-L-alanyl-D-isoglutamine | Long-chain Fatty Acyl Chlorides | N-Acylation | Lipophilic MDP Analog | oup.com |

| N-CBZ-γ-benzyl-L-glutamate | Mixed Anhydride, then H₂/Pd | Amidation and Deprotection | L-Isoglutamine | chemicalbook.com |

Table 3: Peptide Coupling Reagents for Isoglutamine

| Coupling Reagent | Additive | Key Features | Reference |

| DCC/DIC | HOBt | Commonly used, cost-effective, risk of dicyclohexylurea byproduct. | peptide.com |

| HBTU/TBTU | - | High efficiency, low racemization, soluble byproducts. | jpt.combachem.com |

| PyBOP/PyAOP | - | High coupling efficiency, suitable for hindered couplings. | jpt.compeptide.com |

| COMU/PyOxim | - | Safer alternative to HOBt-based reagents. | bachem.com |

Design and Synthesis of Modified this compound Derivatives for Enhanced Functionality

The rational design and synthesis of derivatives of this compound aim to modulate its physicochemical properties and biological activity. By introducing various functional groups or modifying the core structure, researchers can enhance potency, selectivity, and pharmacokinetic profiles for specific applications, such as in the development of new therapeutic agents.

A common strategy involves the modification of the carboxyl or amino groups to create amides, esters, or peptides. For instance, the synthesis of N-acyl and peptide derivatives of isoglutamine has been explored to develop compounds with potential biological activities. The introduction of different acyl groups or amino acid residues can significantly impact the molecule's interaction with biological targets.

The design of such derivatives often relies on structure-activity relationship (SAR) studies. nih.govnih.gov These studies systematically alter the chemical structure of a lead compound and evaluate the effect of these changes on its biological activity. For example, in the context of developing enzyme inhibitors, modifications to the side chain or the terminal groups of an isoglutamine scaffold can lead to enhanced binding affinity and selectivity for the target enzyme. nih.gov

A key synthetic route to isoglutamine derivatives involves the use of protected glutamic acid as a starting material. The synthesis of N-protected isoglutamine derivatives allows for the selective modification of the α-amino or γ-carboxyl group. For example, N-trityl-L-isoglutamine can be synthesized and subsequently deprotected to yield L-isoglutamine. google.com This protected intermediate allows for coupling reactions to form more complex derivatives.

The following table provides examples of isoglutamine derivatives and the rationale behind their design for enhanced functionality, based on studies of related compounds.

| Derivative Type | Rationale for Enhanced Functionality | Potential Application |

| N-Acyl Derivatives | Increased lipophilicity for better membrane permeability; altered binding to target proteins. | Anticancer agents, enzyme inhibitors. |

| Peptide Conjugates | Mimicking natural peptides to interact with specific biological pathways; enhanced target specificity. | Immunomodulators, drug delivery systems. |

| Ester Derivatives | Prodrug strategy to improve bioavailability; controlled release of the active compound. | Therapeutics with improved pharmacokinetics. |

| Cyclized Analogs | Conformational constraint to increase binding affinity and selectivity for a target receptor or enzyme. acs.org | Antiviral agents. acs.org |

Detailed research findings on the synthesis of specific this compound derivatives and their evaluated biological activities are crucial for advancing their therapeutic potential. For instance, studies on related furanone derivatives have shown that specific substitutions can lead to significant anticancer activity with low toxicity to normal cells. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is aimed at developing more sustainable and environmentally friendly processes. ucl.ac.uk Key aspects of green chemistry include the use of renewable feedstocks, avoidance of hazardous reagents and solvents, and improvement of energy efficiency.

Enzymatic Synthesis: One of the most promising green approaches is the use of enzymes as catalysts. Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for protecting groups and organic solvents. nih.gov For the synthesis of the amide bond in this compound, enzymes such as glutaminase (B10826351) or other amidases could be employed. The enzymatic synthesis of glutamine, a close structural analog, has been studied, suggesting the feasibility of similar biocatalytic routes for isoglutamine. nih.govfrontiersin.org Transaminases are another class of enzymes that can be used for the synthesis of chiral amines, which are precursors to amino acids. worktribe.comwhiterose.ac.uk

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.commdpi.comnih.gov This technique can be applied to the amidation of glutamic acid to form this compound. Microwave irradiation can promote the direct reaction between a carboxylic acid and an amine or ammonia source, sometimes even in the absence of a solvent, which aligns with the principles of green chemistry. tandfonline.commdpi.comresearchgate.netthieme-connect.com

Solvent Selection and Alternative Reagents: The choice of solvent is a critical factor in green synthesis. Water is the most desirable green solvent, and developing synthetic routes that can be performed in aqueous media is a major goal. For reactions that require non-aqueous solvents, the use of greener alternatives such as ionic liquids or supercritical fluids is being explored. Furthermore, replacing hazardous reagents with more benign alternatives is a key principle. For example, instead of using toxic coupling reagents for amide bond formation, catalytic methods are being developed. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Advantages |

| Use of Biocatalysts | Enzymatic amidation of glutamic acid using glutaminase or other amidases. nih.govfrontiersin.org | High selectivity, mild reaction conditions, reduced waste. nih.gov |

| Alternative Energy Sources | Microwave-assisted amidation. tandfonline.commdpi.comnih.gov | Faster reaction rates, higher yields, reduced energy consumption. |

| Safer Solvents and Reagents | Synthesis in water or other green solvents; use of catalytic amidation methods. nih.gov | Reduced environmental impact, improved safety profile. |

| Atom Economy | Direct amidation reactions that avoid the use of protecting groups and stoichiometric activating agents. | Higher efficiency, less waste generation. |

By integrating these green chemistry principles into the synthetic design, the production of this compound and its derivatives can become more sustainable and economically viable.

Biological Roles and Mechanistic Investigations of 4,5 Diamino 5 Oxopentanoic Acid

Involvement in Cellular Communication and Signaling Pathways

The most significant role of 4,5-diamino-5-oxopentanoic acid in cellular signaling is mediated by its D-isomer, D-isoglutamine, as a constituent of muramyl dipeptide (MDP). MDP is the minimal bioactive fragment of peptidoglycan from bacterial cell walls and a potent activator of the innate immune system. researchgate.netnih.gov

D-isoglutamine within MDP is essential for its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). researchgate.netnih.gov The activation of NOD2 is highly stereospecific, requiring the L-Ala-D-iGln dipeptide sequence. acs.org Upon binding MDP, NOD2 undergoes a conformational change and self-oligomerization, leading to the recruitment of the downstream adaptor kinase, RIPK2 (receptor-interacting serine/threonine-protein kinase 2). acs.orgmdpi.com This interaction initiates a complex signaling cascade, primarily activating two major pathways:

Nuclear Factor-κB (NF-κB) Pathway: The NOD2-RIPK2 complex triggers signaling events that lead to the activation of the NF-κB transcription factor, a master regulator of inflammatory responses. This results in the expression of a wide array of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. acs.orgmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: NOD2 activation also stimulates the MAPK pathways (including p38, ERK, and JNK), which are involved in regulating cytokine production, inflammation, and cellular stress responses. acs.org

Furthermore, NOD2 signaling can influence other cellular processes like autophagy. mdpi.com The interaction between NOD2 and the autophagy-related protein ATG16L1 highlights a complex interplay between bacterial sensing and cellular housekeeping mechanisms. mdpi.com Interestingly, NOD2 activation has been shown to negatively regulate Toll-like Receptor 9 (TLR9)-mediated inflammatory responses in the colon, suggesting a role in maintaining intestinal homeostasis. nih.gov This cross-talk is dependent on the induction of the deubiquitinating enzyme A (DUBA). nih.gov

Contributions to Neurotransmission Regulation

Currently, there is a lack of direct scientific evidence detailing a role for this compound (isoglutamine) in the direct regulation of neurotransmission. Its biological functions appear to be primarily concentrated in microbial structures and immunology.

However, it is relevant to note the central role of its metabolic precursors and isomers in the nervous system. Glutamic acid, from which isoglutamine (B555469) is derived, is the principal excitatory neurotransmitter in the mammalian central nervous system. youtube.com Its isomer, L-glutamine, is a key player in the glutamate-glutamine cycle, a critical process for recycling glutamate (B1630785) and preventing excitotoxicity in the brain. youtube.com In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by glutamine synthetase. youtube.com Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase (B10826351) for reuse as a neurotransmitter. youtube.com While isoglutamine shares a common precursor with these neuroactive molecules, research has not yet established a direct function for it within these specific signaling pathways.

Participation in Immune Responses

The participation of this compound in immune responses is one of its most well-documented biological functions, specifically concerning the D-isoglutamine enantiomer. wikipedia.org

D-isoglutamine is a non-proteinogenic amino acid that is a fundamental building block of peptidoglycan (PGN), the major structural component of the cell walls of most bacteria. glycopedia.eumdpi.com The peptide stems that cross-link the glycan strands of PGN typically contain an L-alanine followed by a D-glutamic acid, which is often amidated to form D-isoglutamine, particularly in Gram-positive bacteria like Staphylococcus aureus. glycopedia.eunih.gov

The innate immune system has evolved to recognize fragments of this bacterial structure as a sign of infection. The smallest and most potent immunostimulatory PGN fragment is Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine, or MDP). researchgate.netnih.gov The D-isoglutamine residue is indispensable for the biological activity of MDP. Its recognition by the cytosolic receptor NOD2 triggers a robust immune response, characterized by the production of inflammatory cytokines and the activation of various immune cells. nih.govacs.org

This potent immunostimulatory property has led to the investigation of MDP and its synthetic derivatives, which retain the D-isoglutamine moiety, as vaccine adjuvants. nih.govnih.gov Adjuvants are substances that enhance the body's immune response to an antigen. The ability of D-isoglutamine-containing molecules to activate NOD2 signaling makes them effective at boosting both cellular and humoral immunity. nih.gov

Role as a Precursor or Intermediate in Metabolic Pathways

The metabolic role of this compound is primarily understood in the context of its biosynthesis as part of the bacterial cell wall and its relationship to glutamic acid and glutamine metabolism.

This compound (isoglutamine) is directly derived from glutamic acid. wikipedia.orgoxfordreference.com In the biosynthesis of peptidoglycan in bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, the D-isoglutamine residue is not incorporated directly. Instead, a D-glutamic acid residue within the growing peptidoglycan precursor (Lipid II) is amidated. glycopedia.euuniprot.org

This amidation is catalyzed by a specialized ATP-dependent enzyme complex, the Lipid II isoglutaminyl synthase, which is composed of the MurT and GatD proteins. uniprot.org The GatD subunit functions as a glutaminase, hydrolyzing L-glutamine to produce ammonia (B1221849). uniprot.org This ammonia is then channeled to the active site of the MurT subunit, which catalyzes the formation of the amide bond at the α-carboxyl group of the D-glutamate residue, thus forming D-isoglutamine within the peptide stem. uniprot.org

In a different context, isoglutamic acid (the deamidated form of isoglutamine) can be formed non-enzymatically in proteins through the deamidation of glutamine residues. This process, which proceeds via a cyclic glutarimide (B196013) intermediate, is considered a form of protein damage that can alter protein structure and function. nih.gov

Direct participation of this compound in nucleotide synthesis or the urea (B33335) cycle has not been established. However, its metabolic relatives, glutamine and glutamate, are central to these pathways.

Nucleotide Synthesis: Glutamine is a crucial nitrogen donor in the de novo synthesis of both purines and pyrimidines. nih.govyoutube.com For instance, the enzyme glutamine phosphoribosyl pyrophosphate (PRPP) amidotransferase uses the amide nitrogen from glutamine in the first committed step of purine (B94841) biosynthesis. youtube.com Similarly, in pyrimidine (B1678525) synthesis, glutamine provides a nitrogen atom for the formation of carbamoyl (B1232498) phosphate (B84403) by carbamoyl phosphate synthetase II. ebi.ac.uk

Urea Cycle: The urea cycle is the primary pathway for disposing of excess nitrogen in ureotelic organisms. wikipedia.org While isoglutamine is not a direct intermediate, the ammonia required for the cycle is largely generated and managed through the actions of glutamate dehydrogenase and glutaminase. nyu.edubasicmedicalkey.com Glutamate collects nitrogen from other amino acids and can release it as free ammonia via glutamate dehydrogenase. basicmedicalkey.com Alternatively, glutamine, a non-toxic carrier of ammonia in the blood, is hydrolyzed by glutaminase in the liver to release ammonia, which then enters the urea cycle. bu.eduyoutube.com The biosynthesis of D-isoglutamine in bacteria utilizes glutamine as the nitrogen donor, linking its formation to these central nitrogen metabolism pathways. uniprot.org

Gene Expression and Protein Synthesis Regulation by this compound

The regulation of gene expression and protein synthesis by this compound is primarily understood through the actions of its D-isomer, D-isoglutamine, as a key component of muramyl dipeptide (MDP). MDP is a well-known immunomodulator that is recognized by the intracellular pattern recognition receptor nucleotide-binding oligomerization domain-containing protein 2 (NOD2) . nih.govfrontiersin.orguzh.ch

The binding of MDP to NOD2 triggers a signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . nih.govuzh.ch These transcription factors then translocate to the nucleus and induce the expression of a wide range of genes, including those encoding pro-inflammatory cytokines and other immune mediators. nih.govuzh.ch This demonstrates a clear, albeit indirect, role for the D-isoglutamine moiety in regulating gene expression in immune cells.

While direct studies on the effect of free this compound on protein synthesis are limited, the broader context of its structural analog, glutamine, provides some insights. Glutamine is known to stimulate protein synthesis. youtube.com Given the structural similarity, it is plausible that isoglutamine could have some influence on protein synthesis pathways, although specific research is needed to confirm this.

Interplay with Cellular Homeostasis and Stress Responses

The involvement of this compound in cellular homeostasis and stress responses is largely inferred from studies on its related compound, glutamine, and as a component of the bacterial cell wall fragment, muramyl dipeptide (MDP).

Glutamine is a critical amino acid for maintaining cellular homeostasis and responding to stress. It plays a role in several key signaling pathways:

mTOR Pathway: The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine can activate mTORC1, which in turn promotes protein synthesis and other anabolic processes. youtube.comnih.govnih.govabcam.comresearchgate.net

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor. Under conditions of low energy, AMPK is activated and promotes catabolic processes to restore energy balance. Glutamine metabolism can influence AMPK activity. nih.govnih.govyoutube.com

Heat Shock Response: Glutamine has been shown to enhance the expression of heat shock proteins (HSPs) in response to cellular stress. nih.govnih.govcapes.gov.br HSPs are molecular chaperones that help to protect cells from damage by refolding denatured proteins.

Unfolded Protein Response (UPR): The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Glutamine has been shown to attenuate ER stress and the UPR. nih.govnih.gov

As a component of MDP, D-isoglutamine can induce cellular stress and an inflammatory response by activating the NOD2 signaling pathway. nih.govfrontiersin.orguzh.ch This activation can be considered a form of cellular stress response, as the cell is reacting to the presence of a bacterial component. This can lead to the production of inflammatory cytokines and other mediators that are crucial for host defense but can also contribute to pathology if not properly regulated.

Applications of 4,5 Diamino 5 Oxopentanoic Acid in Biomedical Research

Research on Neurodegenerative Diseases and Altered Amino Acid Metabolism

Current research has not directly investigated the role of 4,5-Diamino-5-oxopentanoic acid in neurodegenerative diseases. However, the broader field of altered amino acid metabolism is a significant area of study in conditions like Alzheimer's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).

There is no direct research linking this compound to Alzheimer's disease. The focus of amino acid research in Alzheimer's has been on other molecules. For instance, studies have explored the role of glutamate (B1630785) and glutamine metabolism. nih.govnih.gov Dysregulation of the glutamatergic system is a key feature of Alzheimer's pathology, leading to excitotoxicity. nih.gov Research has also pointed to decreased levels of D-glutamate in the plasma of Alzheimer's patients, suggesting a potential link between D-amino acids and the disease. nih.gov Furthermore, glutamine has been investigated as a potential neuroprotective agent in Alzheimer's therapy. brightfocus.org

Direct studies on this compound in Huntington's disease and ALS are not available in current scientific literature.

In the context of Huntington's disease , research has focused on the expanded polyglutamine tract in the huntingtin protein, which is central to the disease's pathology. nih.gov This has led to the hypothesis that Huntington's might be a disorder of glutamine storage. nih.gov The accumulation of DNA damage due to impaired repair mechanisms is another area of investigation. nih.gov

For Amyotrophic Lateral Sclerosis (ALS) , research into amino acid metabolism has highlighted the role of glutamate excitotoxicity in motor neuron death. nih.gov Studies have specifically implicated the D-amino acid, D-serine, as a key determinant of this glutamate toxicity. nih.govembopress.org

Investigations in Cancer Therapy and Metabolic Targeting

While direct investigations into this compound as a standalone cancer therapy are not prominent, its isomer, D-isoglutamine, is a component of molecules that have been studied in cancer immunotherapy.

Cancer cells exhibit reprogrammed metabolism, including an increased demand for certain amino acids, making this a target for therapy. frontiersin.org However, there is no specific research focused on targeting the metabolism of this compound in cancer cells. The focus has been on other amino acids like glutamine, which is crucial for the biosynthesis of nucleotides, amino acids, and lipids in cancer cells. frontiersin.orgmskcc.org

Amino acid-depleting strategies are being explored as a potential cancer treatment. This involves reducing the availability of specific amino acids that cancer cells are dependent on. nih.govnih.gov Research in this area has primarily focused on enzymes that deplete amino acids like asparagine and arginine.

The compound D-isoglutamine is a structural component of muramyl dipeptide (MDP). wikipedia.org Synthetic MDP, N-acetylmuramyl-L-alanyl-D-isoglutamine, has been studied in cancer immunotherapy, where it has shown antitumor activity in animal models when combined with other agents. nih.govnih.gov Mifamurtide, a synthetic derivative of MDP containing D-isoglutamine, is used in the treatment of osteosarcoma. wikipedia.org These applications, however, utilize D-isoglutamine as part of a larger molecule rather than as an independent therapeutic agent.

Research on Hypoglycemic Effects in Diabetes Mellitus

Currently, there is a notable absence of direct research findings in peer-reviewed literature that specifically investigate the hypoglycemic effects of this compound or its common isomer, D-isoglutamine, in the context of diabetes mellitus. Studies on natural compounds for diabetes management have historically focused on other classes of molecules such as flavonoids, alkaloids, and polysaccharides which have shown potential in regulating blood sugar levels. mdpi.com

Studies on Anti-Obesity Mechanisms

Similar to the research on hypoglycemic effects, there is no direct scientific evidence linking this compound to anti-obesity mechanisms. The scientific community's exploration of natural compounds for weight management has centered on substances that influence satiety, thermogenesis, or lipid metabolism, such as ephedrine, hydroxycitric acid, and various plant extracts. nih.gov The role of D-isoglutamine in these specific biological processes remains uninvestigated based on available data.

Antimicrobial Activity Studies of this compound Derivatives

While research on the direct antimicrobial properties of this compound is limited, significant findings exist for its derivatives, particularly those incorporating it as a D-amino acid into peptide structures. D-amino acids are known components of bacterial cell walls, which suggests their relevance in antimicrobial research. wikipedia.orgnih.gov

Antibacterial Efficacy Against Pathogenic Strains

The incorporation of D-amino acids, such as D-isoglutamine, into synthetic peptides is a strategy to enhance their stability and efficacy against bacteria. D-amino acid substitution can increase resistance to proteases, which are enzymes that degrade peptides. nih.gov

A prime example is the D-enantiomer of the antimicrobial peptide polybia-MPI (D-MPI), created by substituting all L-amino acids with their D-counterparts. This modification resulted in a peptide with improved or comparable antibacterial activity against various strains and significantly enhanced stability. nih.gov The mechanism of such D-amino acid peptides often involves the physical disruption of the bacterial cell membrane, a process that is not dependent on chiral recognition, allowing the D-enantiomer to be as effective as the natural L-form. nih.gov

Another study demonstrated that a D-amino acid enantiomer of a dermaseptin (B158304) derivative, DMPC-10B, exhibited potent antibacterial effects against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. nih.gov These findings underscore the potential of using D-amino acids like D-isoglutamine as building blocks for novel, robust antibacterial agents.

Table 1: Antibacterial Activity of D-MPI (A D-amino acid peptide derivative)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|

| Escherichia coli ATCC 25922 | 32 |

| Staphylococcus aureus ATCC 29213 | 8 |

| Pseudomonas aeruginosa ATCC 27853 | 64 |

| Bacillus subtilis ATCC 6633 | 8 |

Data sourced from a study on D-amino acid substituted derivatives of polybia-MPI. nih.gov

Antifungal Activity Assessments

The strategy of using D-amino acid substitution extends to the development of antifungal agents. Peptides composed of D-amino acids can exhibit potent activity against fungal pathogens, often with the added benefit of lower toxicity to mammalian cells. nih.govmdpi.com

The D-enantiomer of polybia-MPI (D-MPI) also demonstrated significant inhibitory activity against fungal strains, with its efficacy being comparable to its natural L-form. nih.gov This suggests that the antifungal mechanism, much like its antibacterial action, is likely based on membrane disruption.

Table 2: Antifungal Activity of D-MPI (A D-amino acid peptide derivative)

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|

| Candida albicans ATCC 90028 | 32 |

| Aspergillus fumigatus ATCC 204305 | 64 |

Data sourced from a study on D-amino acid substituted derivatives of polybia-MPI. nih.gov

Research into other synthetic peptides, even if not direct derivatives, supports this approach. For instance, nicotinamide (B372718) derivatives have been synthesized and shown to possess potent, fungicidal activity against resistant Candida albicans strains by disrupting the fungal cell wall. semanticscholar.org This highlights a promising area of research where D-isoglutamine could be incorporated into novel antifungal peptide structures.

Nutritional Research and Biological Utilization

Nutritional studies on D-amino acids reveal a complex and varied landscape regarding their biological utility. nih.govnih.gov The human body primarily utilizes L-amino acids for protein synthesis and other metabolic functions. The extent to which D-amino acids can be converted to their L-isomers and utilized varies significantly depending on the specific amino acid. nih.gov

For example, D-methionine shows dose-dependent utilization as a source for L-methionine, whereas D-lysine is not utilized at all. nih.gov Some D-amino acids, such as D-serine, have been noted to induce histological changes in the kidneys of rats when administered in high doses. nih.gov There is a lack of specific research on the nutritional value and metabolic fate of free this compound (D-isoglutamine) in humans. Its primary documented biological role is as a structural component of peptidoglycan in bacterial cell walls, in the form of muramyl dipeptide. wikipedia.org General studies on D-amino acid metabolism provide a framework, but specific data for D-isoglutamine is not available in the reviewed literature. nih.govresearchgate.net

Application as Molecular Probes in Biochemical Studies

The use of specific molecules to detect and visualize biological processes is a cornerstone of modern biochemical research. These "molecular probes" are often fluorescent and designed to interact with a specific target, such as an enzyme. mdpi.com

Despite the utility of amino acids as building blocks for various chemical tools, a review of the scientific literature indicates that this compound and its derivatives have not been developed or utilized as molecular probes for biochemical studies. Research in this area has focused on other molecular scaffolds, such as naphthalimides, for creating activity-based probes. mdpi.com

Advanced Analytical Methodologies for 4,5 Diamino 5 Oxopentanoic Acid Quantification and Characterization

Mass Spectrometry (MS)-Based Approaches.nih.govnih.govbenchchem.com

Mass spectrometry has emerged as a powerful tool for the analysis of 4,5-diamino-5-oxopentanoic acid, offering high sensitivity and the ability to be coupled with chromatographic separation techniques for complex sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection.nih.gov

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase volatility. sigmaaldrich.com This process involves chemically modifying the analyte to make it suitable for GC analysis. sigmaaldrich.com

In one study, this compound was identified as a degradation product of gemifloxacin (B1671427) through GC-MS analysis. sci-hub.sesci-hub.se The compound was detected in a photocatalytic degradation study of the drug. sci-hub.sesci-hub.se Another study involving the analysis of perennial sugarcane root extract also identified this compound using GC-MS. nih.gov The extract, after being dissolved in methanol (B129727) and filtered, was analyzed on an Agilent Technologies HP-5MS Ultra Inert capillary column. nih.gov The mass spectrometry was performed in electron ionization mode. nih.gov

A common derivatization method for amino acids, including glutamine (an isomer of isoglutamine), involves the use of silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tertiary-butyldimethylsilyl (TBDMS) derivatives. nih.govsigmaaldrich.com These derivatives are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com

Table 1: GC-MS Parameters for the Analysis of a Sugarcane Root Extract Containing this compound. nih.gov

| Parameter | Value |

| GC System | Agilent 7890B |

| Mass Spectrometer | Agilent 5977A GCMSD |

| Column | Agilent Technologies HP-5MS Ultra Inert (30 m × 0.250 mm × 0.25 μm) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Oven Program | 50 °C initial, ramp 5 °C/min to 180 °C (10 min hold), ramp 10 °C/min to 220 °C (20 min hold) |

| Injection Volume | 1 μL |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Trap Temperature | 200 °C |

| Scan Range | 50–1000 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics.nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used in targeted metabolomics to quantify specific metabolites in complex biological samples. nih.gov This method is particularly well-suited for the analysis of polar, non-volatile compounds like this compound, as it typically does not require derivatization.

Targeted metabolomics studies often employ LC-MS/MS to investigate metabolic changes associated with various physiological or pathological states. nih.gov For instance, research has utilized this technique to study the metabolic profiles of amino acids in the context of diabetes and its complications, demonstrating the power of LC-MS/MS in identifying potential biomarkers. nih.gov While direct studies on this compound are less common, the methodologies applied to its isomer, glutamine, are transferable. nih.gov In such analyses, stable isotope-labeled internal standards are often used to ensure accurate quantification.

The process generally involves separation of the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. The high specificity of MS/MS is achieved by selecting a specific precursor ion of the target analyte and then monitoring a specific fragment ion produced by its collision-induced dissociation. This allows for accurate quantification even in the presence of other co-eluting compounds.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound, as it allows for the formation of intact molecular ions with minimal fragmentation. nih.gov When coupled with a time-of-flight (TOF) mass analyzer, it provides high mass accuracy and resolution, enabling the precise determination of the elemental composition of the analyte.

ESI-TOF-MS can be used for both qualitative and quantitative analysis. In the positive ion mode, this compound can be detected as the protonated molecule [M+H]⁺ or as adducts with alkali metals such as [M+Na]⁺ or [M+K]⁺. nih.gov The high mass accuracy of TOF analyzers allows for the confident identification of the compound based on its measured mass-to-charge ratio (m/z).

The fragmentation patterns of the protonated molecule can be studied using tandem mass spectrometry (MS/MS) to provide further structural information. For instance, the loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃) from the precursor ion can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govtandfonline.comgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. tandfonline.com

Proton (¹H) NMR Applications.nih.gov

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons at the α-carbon, the two methylene (B1212753) groups (β and γ carbons), and the amine and amide protons.

Carbon-13 (¹³C) NMR Techniques.nih.gov

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the chemical environment of each carbon atom.

The carbonyl carbons of the carboxylic acid and amide groups would be expected to resonate at the downfield end of the spectrum (typically 170-180 ppm) due to the strong deshielding effect of the oxygen atoms. The α-carbon, being attached to the amino group, would also be shifted downfield compared to the other methylene carbons. While a complete, assigned ¹³C NMR spectrum for this compound is not available in the search results, data for L-Glutamic acid 5-tert-butyl ester provides an indication of the expected chemical shifts for the carbon backbone. guidechem.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Based on Functional Groups.

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ) Range (ppm) |

| C1 | Carboxylic Acid (C=O) | 170 - 185 |

| C2 | Methine (-CH(NH₂)-) | 50 - 60 |

| C3 | Methylene (-CH₂-) | 25 - 35 |

| C4 | Methylene (-CH₂-) | 30 - 40 |

| C5 | Amide (C=O) | 170 - 180 |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques are fundamental for the quantitative analysis of this compound, offering both destructive and non-destructive ways to determine its concentration in various samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination and quantification of amino acids. researchgate.netnih.gov The principle of qNMR lies in the proportionality between the signal area of a specific nucleus and the number of those nuclei in the sample. mdpi.com For the analysis of amino acids like this compound, ¹H NMR is commonly utilized. nih.gov By incorporating a known amount of an internal standard, the concentration of the analyte can be accurately determined by comparing the integral of its characteristic signals to that of the standard. nih.gov The selection of an appropriate solvent and internal standard is critical to avoid signal overlap. researchgate.net For amino acids, optimizing the pH of the sample solution can also be crucial to achieve baseline separation of signals. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is another widely used method for the quantitative analysis of biomolecules. mtoz-biolabs.commabion.eu While this compound itself does not possess a strong chromophore for direct UV absorbance in the typical range (around 280 nm), indirect methods can be employed. mtoz-biolabs.com One common approach involves a derivatization reaction with an agent like ninhydrin (B49086). tandfonline.come3s-conferences.org The reaction between ninhydrin and the primary amine group of the amino acid produces a colored compound, Ruhemann's purple, which has a strong absorbance maximum at approximately 570 nm. tandfonline.come3s-conferences.org By creating a standard curve with known concentrations of this compound, the concentration of an unknown sample can be determined by measuring its absorbance after the ninhydrin reaction. e3s-conferences.org The sensitivity of UV-Vis detection for amino acids can also be enhanced by post-column derivatization with agents like copper(II) ions, which form complexes that absorb in the UV region. nih.gov

| Spectroscopic Method | Principle | Application to this compound | Key Considerations |

| Quantitative NMR (qNMR) | Signal area is proportional to the number of nuclei. | Purity assessment and quantification using an internal standard. researchgate.netnih.gov | Requires careful selection of solvent, internal standard, and pH to avoid signal overlap. researchgate.netmdpi.com |

| UV-Vis Spectrophotometry | Measurement of light absorbance by a chromophore. | Indirect quantification after derivatization with ninhydrin to produce a colored complex. tandfonline.come3s-conferences.org | Requires a derivatization step; the reaction conditions (temperature, time) must be carefully controlled. e3s-conferences.org |

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and purification of this compound from complex mixtures, as well as for assessing its purity.

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the separation and identification of amino acids, and to assess the purity of a sample. tandfonline.comiitg.ac.in The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or cellulose (B213188) on a plate) and a mobile phase (a solvent system). iitg.ac.in

For the purity assessment of this compound, a solution of the compound is spotted onto a TLC plate, which is then placed in a sealed chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, the compound travels at a rate dependent on its affinity for the stationary versus the mobile phase. iitg.ac.in After development, the plate is dried and the spot is visualized, often by spraying with a reagent like ninhydrin which reacts with the amino acid to produce a colored spot. nih.gov The purity can be qualitatively assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparing it to a standard. akjournals.com

Commonly used solvent systems for the TLC of amino acids include mixtures of n-butanol, acetic acid, and water. nih.govresearchgate.net The polarity of the solvent system is a critical parameter that can be adjusted to achieve optimal separation. researchgate.net

| TLC Parameter | Description | Relevance for this compound |

| Stationary Phase | A thin layer of adsorbent material. | Silica gel or cellulose plates are commonly used for amino acid separation. akjournals.com |

| Mobile Phase | A solvent or mixture of solvents. | A common system is n-butanol:acetic acid:water (e.g., 4:1:1 v/v/v), suitable for neutral and acidic amino acids. researchgate.net |

| Detection | Visualization of the separated spots. | Ninhydrin spray is a standard method for detecting amino acids. nih.gov |

| Retention Factor (Rf) | Ratio of distances traveled by the spot and the solvent front. | Used for identification and comparison with standards. akjournals.com |

Column Chromatography for Purification

Column chromatography is a preparative technique used to purify compounds from a mixture. For this compound, which is often synthesized as part of a larger peptide or produced in a crude mixture, this technique is essential for obtaining a pure sample. The principle is similar to TLC, but the stationary phase is packed into a column. The mixture is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components at different rates.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for peptide and amino acid purification. bachem.com In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. bachem.com The separation is based on the hydrophobicity of the molecules. More polar compounds elute first, while more non-polar compounds are retained longer. bachem.com For peptides and amino acids, a gradient of increasing organic solvent (like acetonitrile) in an aqueous buffer (often containing trifluoroacetic acid) is typically used to elute the compounds. bachem.com

Flash chromatography, a faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase, can also be employed for rapid purification of peptides and amino acids. biotage.com

| Chromatography Technique | Stationary Phase | Mobile Phase | Principle of Separation |

| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18-silica) | Polar (e.g., water/acetonitrile gradient) | Separation based on hydrophobicity. bachem.com |

| Flash Chromatography | Typically silica gel or reversed-phase material | Organic solvents or aqueous/organic mixtures | Rapid purification under pressure. biotage.com |

In Vitro Assay Development for Functional Activity Assessment

To understand the biological role of this compound (also known as D-isoglutamine), it is crucial to develop and utilize in vitro assays to assess its functional activity. wikipedia.org As a glutamine analogue, its effects on cellular processes where glutamine is involved are of particular interest. aacrjournals.orgnih.govmdpi.com

In vitro assays can be designed to investigate the impact of this compound on various cellular functions. For instance, cell proliferation assays can determine if the compound has cytostatic or cytotoxic effects on different cell lines, particularly cancer cells that are often dependent on glutamine metabolism. nih.govmdpi.com The effect on cell proliferation can be quantified by treating cells with varying concentrations of the compound and measuring cell density over time. nih.gov

Furthermore, its influence on specific metabolic pathways can be studied. For example, assays can be developed to measure its effect on the activity of enzymes involved in glutamine metabolism, such as glutaminase (B10826351). nih.gov The functional consequences of its interaction with cellular targets can also be assessed through assays that measure downstream effects, such as the differentiation of cells or the production of specific signaling molecules. nih.govnih.gov For example, studies on glutamine analogues have evaluated their impact on the differentiation of parasites and the immunomodulatory response of immune cells. nih.govnih.gov

| In Vitro Assay Type | Purpose | Example Application for Glutamine Analogues |

| Cell Proliferation Assay | To assess the effect on cell growth and viability. | Determining the dose-dependent inhibition of cancer cell proliferation. nih.gov |

| Enzyme Activity Assay | To measure the effect on a specific enzyme. | Investigating the inhibition of glutaminase activity. nih.gov |

| Cell Differentiation Assay | To evaluate the influence on cellular differentiation processes. | Assessing the inhibition of metacyclogenesis in parasites. nih.govmdpi.com |

| Immunomodulation Assay | To study the effect on immune cell function. | Measuring the enhancement of T-helper cell frequency or the augmentation of T-suppressor cells. nih.gov |

Computational and Simulation Studies

Computational and simulation studies provide valuable insights into the molecular interactions of this compound, guiding further experimental research and aiding in the interpretation of in vitro results.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net In the context of this compound, molecular docking can be used to investigate its binding to specific protein targets. This is particularly relevant for understanding its mechanism of action if it is being investigated as a potential modulator of a particular enzyme or receptor. researchgate.netresearchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's structure can be generated and optimized, while the protein's structure is often obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand within the active or binding site of the protein, calculating a scoring function for each pose to estimate the binding affinity. researchgate.netresearchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein. researchgate.netresearchgate.net Such studies have been performed for analogues of D-isoglutamine to understand their binding to receptors like NOD2. researchgate.netresearchgate.net

| Docking Study Component | Description | Relevance for this compound |

| Ligand Preparation | Generation and optimization of the 3D structure of the molecule. | Creating a computationally ready model of this compound. |

| Protein Preparation | Obtaining and preparing the 3D structure of the target protein. | Selecting a relevant protein target (e.g., an enzyme in the glutamine pathway) and preparing it for docking. |

| Docking Simulation | Predicting the binding pose and affinity of the ligand to the protein. | Identifying potential binding modes and key interactions with the target protein. researchgate.netresearchgate.net |

| Analysis of Results | Evaluating the docking scores and visualizing the interactions. | Understanding the molecular basis of the compound's potential biological activity. researchgate.netresearchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By numerically solving Newton's equations of motion, MD simulations provide a detailed, atomistic view of molecular behavior, offering insights into the conformational dynamics and interaction landscapes that are often inaccessible by experimental techniques alone. mdpi.comnih.gov For this compound, a non-canonical amino acid, MD simulations can elucidate its structural flexibility, solvent interactions, and potential binding modes with biological macromolecules.

The primary objective of applying MD simulations to this compound is to explore its conformational space. biorxiv.org The molecule possesses several rotatable bonds, leading to a multitude of possible three-dimensional structures. Understanding the relative energies and probabilities of these conformations is crucial for predicting its biological activity and function. Simulations can reveal the most stable conformations, the energy barriers between them, and how the conformational ensemble is influenced by its environment, such as in an aqueous solution. nih.gov

The setup of an MD simulation for this compound involves several key steps. Initially, the molecule is placed in a simulation box, typically filled with a chosen solvent model, like TIP3P water, to mimic physiological conditions. nih.gov The system is then neutralized and brought to a specific ion concentration by adding ions such as Na+ and Cl-. nih.gov A critical component of this process is the selection of a force field, which is a set of parameters and mathematical functions used to calculate the potential energy of the system. wikipedia.org For amino acid derivatives, force fields like AMBER, CHARMM, GROMOS, and OPLS are commonly employed. researchgate.net As this compound is an unnatural amino acid, specific parameters for its unique chemical groups might need to be developed and validated if they are not present in standard force fields. nih.gov This parameterization often involves quantum mechanics calculations to derive accurate atomic charges and bond parameters. nih.gov

Once the system is prepared, it undergoes energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values and stabilized. Finally, the production simulation is run for a duration sufficient to sample the conformational space adequately, which can range from nanoseconds to microseconds depending on the process being studied. acs.org

Analysis of the resulting trajectory provides a wealth of information. Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify regions of high flexibility within the molecule. nih.gov

Radius of Gyration: To measure the compactness of the molecule over time. researchgate.net

Conformational Clustering: To group similar structures and identify the most populated conformational states.

These analyses help in building a comprehensive picture of the dynamic behavior of this compound at an atomic level.

Interactive Data Table: Typical MD Simulation Parameters

Below is an interactive table summarizing typical parameters that would be used for an all-atom MD simulation of this compound in an aqueous environment.

| Parameter | Value/Description | Purpose |

| Simulation Software | GROMACS, AMBER, NAMD | To perform the numerical integration of the equations of motion. nih.govnih.gov |

| Force Field | AMBER ff14SB, CHARMM36, OPLS-AA | To describe the potential energy of the system. nih.govnih.govresearchgate.net |

| Solvent Model | TIP3P Water | To explicitly solvate the molecule and mimic an aqueous solution. nih.gov |

| Box Type | Cubic or Triclinic | To define the periodic boundary conditions for the simulation. nih.gov |

| Ion Concentration | 0.1 M NaCl | To neutralize the system and mimic physiological salt concentration. nih.gov |

| Temperature | 298 K (25 °C) or 310 K (37 °C) | To simulate the system at a constant, physiologically relevant temperature. researchgate.net |

| Pressure | 1 bar | To maintain constant pressure. |

| Integration Time Step | 2 fs | The time interval between successive steps in the simulation. |

| Equilibration Time | 20 ns | To allow the system to reach thermal and pressure equilibrium. nih.gov |

| Production Run Time | 1 µs | To generate a trajectory of sufficient length for conformational sampling. acs.org |

Future Research Directions and Unexplored Avenues for 4,5 Diamino 5 Oxopentanoic Acid

Elucidating Novel Biological Pathways Involving 4,5-Diamino-5-oxopentanoic Acid

The biological roles of this compound are not as well-defined as those of its isomer, glutamine. Future research should prioritize the exploration of metabolic and signaling pathways where this compound may play a role. For instance, while glutamine is a key player in nitrogen transport and cellular energy, the metabolic fate of isoglutamine (B555469) remains largely uncharacterized. nih.govnordmann.global Investigating its interaction with enzymes involved in amino acid metabolism could reveal novel biological functions.

A significant area of interest lies in its potential role in immunology. The D-isomer, D-isoglutamine, is a crucial component of muramyl dipeptide (MDP), the minimal immunologically active component of bacterial cell wall peptidoglycan. wikipedia.orgnih.gov MDP is recognized by the innate immune receptor NOD2, triggering an immune response. chemrxiv.org Further studies are needed to understand how the this compound moiety specifically contributes to this interaction and to explore other potential roles in modulating immune responses, both in its free form and as part of larger molecules.

Development of Advanced Therapeutic Strategies Based on this compound Scaffolds

The this compound structure serves as a versatile scaffold for the development of new therapeutic agents. nordmann.global Its bifunctional nature, possessing both amino and carboxylic acid groups, allows for diverse chemical modifications to create derivatives with enhanced biological activity and target specificity.

Table 1: Examples of Therapeutic Research on Isoglutamine Derivatives

| Derivative Type | Therapeutic Area | Research Focus |

| Lipophilic derivatives | Cancer Therapy | Development of immunotherapeutic drugs with improved properties. nih.gov |

| Muramyl dipeptide (MDP) analogues | Immunology, Oncology | Vaccine adjuvants and priming of immune cells. nih.govchemrxiv.org |

| Carbocyclic nor-MDP analogs | Cancer Therapy | Immunostimulating properties with reduced pyrogenicity. nih.gov |

Research has demonstrated that derivatives of L-isoglutamine exhibit potential as antitumor agents. These compounds can be modified to improve their bioavailability and efficacy. nih.gov Future efforts should focus on rational drug design, using the isoglutamine backbone to create libraries of novel compounds for screening against a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders.

Exploring Mechanisms of Action and Target Identification with Greater Specificity

A critical area for future research is the precise identification of molecular targets for this compound and its derivatives. While NOD2 is a known receptor for MDP-containing D-isoglutamine, the targets for other isoglutamine-based compounds are often not well-defined. chemrxiv.org Advanced techniques such as affinity chromatography, and proteomics-based approaches can be employed to identify binding partners and elucidate the mechanisms through which these compounds exert their biological effects. mdpi.com

Understanding the structure-activity relationships is paramount. Studies on MDP analogues have shown that modifications to the D-isoglutamine residue can significantly impact their ability to prime immune cells. nih.gov Systematic modifications of the this compound scaffold and subsequent biological evaluation will be crucial for developing compounds with high specificity and minimal off-target effects.

Bioengineering Applications and Biotechnological Innovations

The unique structure of this compound makes it an attractive building block for various bioengineering and biotechnological applications. Its ability to be incorporated into peptide chains opens up possibilities for creating novel biomaterials with tailored properties. wikipedia.org For instance, polymers based on poly-γ-glutamic acid, a naturally occurring poly-amino acid, have shown promise in drug delivery and as biodegradable materials. mdpi.com Similar research into polymers incorporating this compound could yield new biomaterials for tissue engineering and regenerative medicine.

Furthermore, the development of efficient and scalable methods for the synthesis of this compound and its derivatives is essential. While chemical synthesis routes have been established, exploring enzymatic or whole-cell biocatalytic processes could offer more sustainable and cost-effective production methods. nih.govcdnsciencepub.com This would facilitate its broader use in both research and potential commercial applications. The use of this compound as a non-canonical amino acid in synthetic biology could also lead to the production of proteins with novel functions. nih.gov

Addressing Challenges in Analysis and Maintaining Metabolite Stability

The development of robust and sensitive analytical methods for the detection and quantification of this compound in biological samples is a prerequisite for detailed pharmacokinetic and metabolic studies. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry-based methods need to be optimized for this specific compound and its metabolites. bldpharm.comfrontiersin.org

The stability of this compound in different formulations and biological environments also requires thorough investigation. Understanding its degradation pathways is crucial for the development of stable pharmaceutical preparations. Comparative stability studies with its isomer, glutamine, which is known to be unstable in aqueous solutions, would provide valuable insights for formulation development.

Comprehensive Pharmacological and Toxicological Investigations to Ensure Safety

To translate the potential of this compound into clinical applications, comprehensive pharmacological and toxicological studies are indispensable. Future research must rigorously evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Pharmacokinetic studies on L-glutamine have provided a framework that can be adapted for isoglutamine. nih.govnih.gov

A thorough toxicological assessment is necessary to establish a safety profile. This should include studies on acute and chronic toxicity, genotoxicity, and carcinogenicity. While some studies have been conducted on L-glutamine, finding it to have a high no-observed-adverse-effect level (NOAEL), similar in-depth investigations are required for this compound to ensure its safety for potential therapeutic use. nih.gov

Comparative Studies with Related Amino Acid Derivatives and Isomers

Systematic comparative studies between this compound, its isomers (L- and D-isoglutamine), and its proteinogenic counterpart, glutamine, are essential to delineate their unique biological properties. Such studies will help in understanding how the subtle difference in the position of the amide group influences their biological activity, metabolic fate, and therapeutic potential.

Table 2: Physicochemical Properties of Isomers

| Property | (S)-4,5-Diamino-5-oxopentanoic acid (L-Isoglutamine) | (R)-4,5-Diamino-5-oxopentanoic acid (D-Isoglutamine) |

| Molecular Formula | C5H10N2O3 nih.gov | C5H10N2O3 nih.gov |

| Molecular Weight | 146.14 g/mol nih.gov | 146.14 g/mol nih.gov |

| IUPAC Name | (4S)-4,5-diamino-5-oxopentanoic acid nih.gov | (4R)-4,5-diamino-5-oxopentanoic acid nih.gov |

| CAS Number | 636-65-7 nih.gov | 19522-40-8 nih.gov |

Comparing the efficacy and safety of new therapeutic agents based on the isoglutamine scaffold with existing drugs will also be a critical step in determining their clinical value and potential advantages.

Q & A

Basic Research: How can researchers ensure the stability of L-glutamine in cell culture media during long-term experiments?

L-Glutamine degrades spontaneously in aqueous solutions via hydrolysis to ammonia and pyrrolidone carboxylic acid, which can be cytotoxic. To mitigate this:

- Use stable analogs : Replace L-glutamine with dipeptides like L-alanyl-L-glutamine, which exhibit slower hydrolysis rates under physiological conditions .

- Monitor degradation : Quantify free ammonia levels using enzymatic assays (e.g., glutamate dehydrogenase-based methods) to assess degradation kinetics .

- Optimize storage : Prepare fresh media aliquots and store at 2–8°C for ≤1 week. For prolonged studies, use γ-irradiated L-glutamine, which shows enhanced stability in pre-mixed media formulations .

Basic Research: What analytical methods are recommended for quantifying L-glutamine purity and detecting contaminants in research samples?

- HPLC with UV/fluorescence detection : Use pre-column derivatization with o-phthalaldehyde (OPA) or dansyl chloride to enhance sensitivity. Retention times and peak areas are compared against certified reference standards (e.g., ≥99% purity, USP/EP specifications) .

- Mass spectrometry (LC-MS/MS) : Detect isotopic variants (e.g., ¹³C₅-labeled L-glutamine) and trace impurities (e.g., pyroglutamic acid) with a limit of quantification (LOQ) <0.1% .